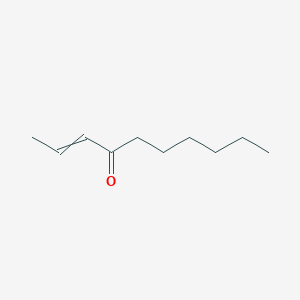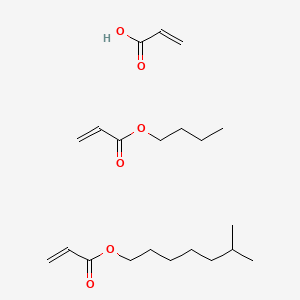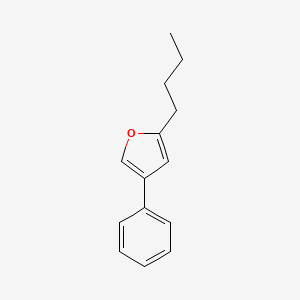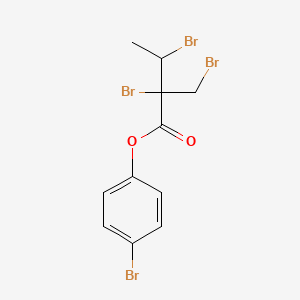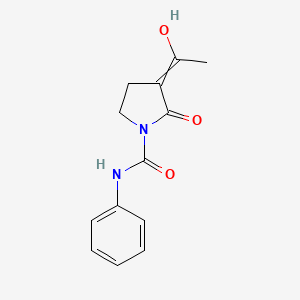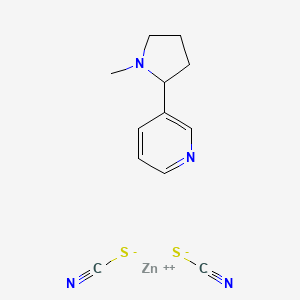
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is a complex compound that combines a pyridine derivative with zinc and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc typically involves the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with zinc thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered pyridine structures.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified pyridine derivatives, while substitution reactions can produce new zinc complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications that require high stability and specific chemical reactivity.
Mechanism of Action
The mechanism of action of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nicotine: A structurally similar compound with a pyridine and pyrrolidine ring system.
Zinc thiocyanate complexes: Other zinc complexes with thiocyanate ligands.
Uniqueness
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is unique due to its combination of a pyridine derivative with zinc and thiocyanate groups. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.
Properties
CAS No. |
64092-25-7 |
|---|---|
Molecular Formula |
C12H14N4S2Zn |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
zinc;3-(1-methylpyrrolidin-2-yl)pyridine;dithiocyanate |
InChI |
InChI=1S/C10H14N2.2CHNS.Zn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1-3;/h2,4,6,8,10H,3,5,7H2,1H3;2*3H;/q;;;+2/p-2 |
InChI Key |
NHZMQSFHSVSQET-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(#N)[S-].C(#N)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


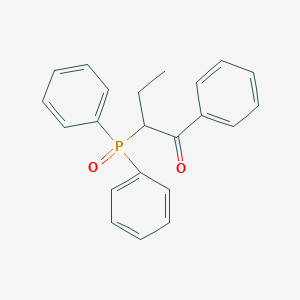
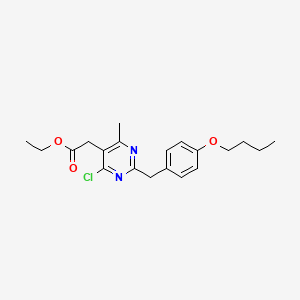
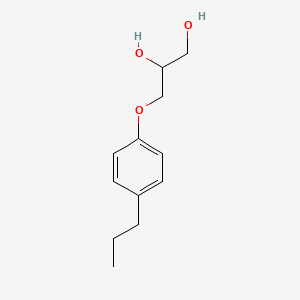
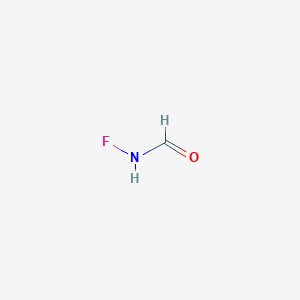
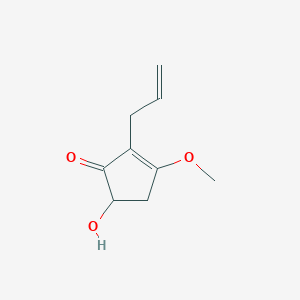
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
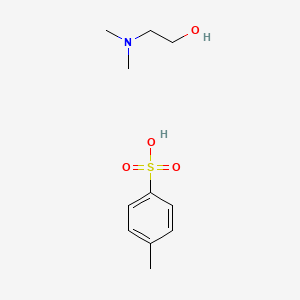
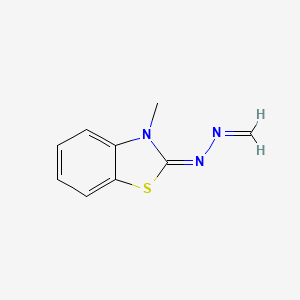
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
